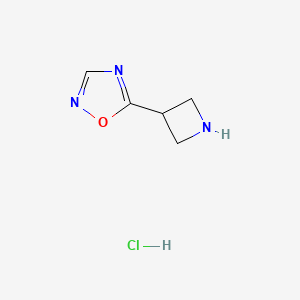

5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride

Description

5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted with an azetidine ring at position 5 and a hydrochloride counterion. This compound belongs to the oxadiazole family, a class of nitrogen-oxygen heterocycles known for their diverse pharmacological and material science applications .

Synthesis: The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and acyl chlorides or nitriles. For example, hydroxylamine hydrochloride and sodium carbonate are often used to generate intermediates, followed by cyclization in ethanol or pyridine under controlled conditions . Specific derivatives of this compound, such as 5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride (CAS: 1630903-28-4), have been synthesized with molecular weights ranging from 219.67 to 297.73 g/mol, depending on substituents .

The 1,2,4-oxadiazole moiety offers metabolic stability and hydrogen-bonding capabilities, making it a scaffold of interest in drug discovery .

Properties

Molecular Formula |

C5H8ClN3O |

|---|---|

Molecular Weight |

161.59 g/mol |

IUPAC Name |

5-(azetidin-3-yl)-1,2,4-oxadiazole;hydrochloride |

InChI |

InChI=1S/C5H7N3O.ClH/c1-4(2-6-1)5-7-3-8-9-5;/h3-4,6H,1-2H2;1H |

InChI Key |

LJSVPQJRFOUQRV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC=NO2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and proceeds under mild conditions to yield the desired azetidine derivatives. The oxadiazole ring can then be introduced through a cyclization reaction involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound with an azetidine ring and an oxadiazole ring, which is of interest in medicinal chemistry because of its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Preparation Methods

5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride is synthesized through the cyclization of acylhydrazines using dehydrating agents. A common method involves the reaction of nitriles with hydroxylamine and aldehydes under microwave irradiation and solvent-free conditions. Industrial production optimizes reaction conditions for yield and purity, potentially using continuous flow reactors and advanced purification techniques to meet industrial standards.

Compounds containing the 1,2,4-oxadiazole ring exhibit a broad spectrum of biological activities:

- Antimicrobial Activity Exhibiting antibacterial, antifungal, and antiviral properties.

- Anti-inflammatory Effects Potentially reducing inflammation in various biological contexts.

- Anticancer Properties Demonstrating efficacy against different cancer cell lines.

Antimicrobial Activity

Oxadiazole derivatives exhibit antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The biological activity of this compound is attributed to its ability to interact with bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. Molecular docking studies have shown binding affinities to target proteins involved in bacterial metabolism.

Anticancer Activity

Various 2-chloro-1,4-bis(5,2-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives have been synthesized and tested for anticancer activity against different human cancer cell lines (breast, ovarian, colon, renal prostrate, lung, etc.) .

Case studies and Research Findings

The following table illustrates the antibacterial activity of oxadiazole derivatives against different bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-Azetidin... | S. aureus | 32 |

| 5-Azetidin... | E. coli | 16 |

| 5-Azetidin... | P. aeruginosa | 64 |

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates, allowing the compound to bind to enzymes or receptors. The oxadiazole ring can further enhance this interaction by providing additional binding sites. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride with structurally analogous 1,2,4-oxadiazoles, highlighting substituents, molecular properties, and reported activities:

Key Comparative Insights

Bioactivity: Compounds with aromatic substituents (e.g., 2-methoxyphenyl ) may exhibit enhanced π-π stacking interactions in enzyme binding, whereas alkyl chains (e.g., 2-methoxyethyl ) could improve solubility.

Synthetic Yields :

- Synthesis yields for 1,2,4-oxadiazoles vary widely. For example, 5-methyl-3-(1H-1,2,4-triazole-3-yl)-1,2,4-oxadiazole was obtained in 65% yield , while other derivatives (e.g., ) report lower yields (43%), likely due to steric hindrance from bulkier substituents.

However, specific activity data for this compound remains unreported in the available literature.

Biological Activity

5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique azetidine ring fused with a 1,2,4-oxadiazole moiety. This structural configuration is significant for its biological activity, as it allows for interactions with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable antimicrobial effects. For instance, compounds similar to 5-(Azetidin-3-yl)-1,2,4-oxadiazole have shown effectiveness against a range of bacterial strains including Gram-positive and Gram-negative bacteria. A study highlighted that certain oxadiazole derivatives demonstrated bactericidal activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives have been tested against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values in the micromolar range. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of 5-(Azetidin-3-yl)-1,2,4-oxadiazole Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis |

| A549 | 12.3 | Inhibition of proliferation |

| HeLa | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

Some studies have suggested that compounds containing the oxadiazole scaffold can exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to inhibit key enzymes involved in cancer progression and inflammation .

Figure 1: Proposed Mechanism of Action

Mechanism (Note: Replace with actual image link if available)

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 5-(Azetidin-3-yl)-1,2,4-oxadiazole and evaluated their anticancer activity against various cell lines. The most potent derivative exhibited an IC50 value of 8 µM against MCF-7 cells and was found to induce apoptosis through caspase activation .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives showed that one compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 16 µg/mL. This finding underscores the potential use of these compounds in treating resistant bacterial infections .

Q & A

Q. What are the standard synthetic routes for preparing 5-(Azetidin-3-yl)-1,2,4-oxadiazole hydrochloride, and how are intermediates validated?

A typical synthesis involves cyclization reactions between azetidine precursors and substituted oxadiazole intermediates. For example, hydrazide derivatives (e.g., from hydrazine hydrate and carbonyl compounds) can react with azetidine-containing precursors under acidic or anhydrous conditions to form the 1,2,4-oxadiazole core . Key intermediates, such as hydrazones or hydrazides, are validated using thin-layer chromatography (TLC) for purity and spectroscopic methods (e.g., H NMR, IR) to confirm structural integrity before proceeding to cyclization steps .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Structural confirmation requires a combination of:

- H and C NMR : To identify proton environments and carbon frameworks, particularly distinguishing azetidine and oxadiazole ring signals.

- IR spectroscopy : To detect functional groups (e.g., C=N stretching at ~1600 cm for oxadiazole).

- Mass spectrometry (MS) : For exact mass determination (e.g., ESI-MS to confirm molecular ion peaks).

- Elemental analysis : To verify stoichiometry.

Purity is assessed via TLC and high-performance liquid chromatography (HPLC) with UV detection .

Q. How is the purity of this compound assessed during synthesis?

Purity is monitored using TLC with dual solvent systems (e.g., ethyl acetate/hexane) to detect side products. Quantitative purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm. Hydrochloride salt formation is validated by chloride ion titration or ion chromatography .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence the compound’s physicochemical and bioactivity profiles?

Substituents like trifluoromethyl or halogen groups (e.g., Cl, F) enhance lipophilicity and metabolic stability, as seen in related 1,2,4-oxadiazole derivatives. For example, trifluoromethyl groups increase electron-withdrawing effects, altering redox potentials and binding affinities to biological targets. Computational modeling (e.g., DFT) can predict electronic effects, while in vitro assays (e.g., enzyme inhibition) validate bioactivity changes .

Q. What computational strategies are employed to analyze the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity.

- Electrostatic Potential (ESP) Maps : Generated using Multiwfn software to visualize charge distribution and nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Assess conformational stability in solvated environments. These methods guide rational design of derivatives with optimized binding or stability .

Q. How is thermal stability evaluated for this compound, and what degradation products are observed?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine decomposition temperatures () and exothermic/endothermic events. For example, oxadiazole derivatives often degrade via ring-opening at >200°C, releasing CO or NH. Degradation pathways are confirmed using gas chromatography-mass spectrometry (GC-MS) .

Q. What mechanistic insights exist for the bioactivity of 1,2,4-oxadiazole derivatives, such as enzyme inhibition?

1,2,4-Oxadiazoles exhibit bioactivity through hydrogen bonding and π-π stacking with enzyme active sites. For instance, derivatives with morpholine or piperidine substituents inhibit α-glucosidase by mimicking substrate structures. In vitro assays (e.g., IC determination) and molecular docking (e.g., AutoDock Vina) identify key interactions, such as binding to catalytic residues like Asp214 in α-glucosidase .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .

- Stability Studies : Store the hydrochloride salt at 2–8°C under inert atmosphere to prevent hydrolysis .

- Bioactivity Validation : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.